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Compound of Interest

Compound Name: 1-(Trimethyilsilyl)-1-propyne

Cat. No.: B132021

Spectroscopic Profile of 1-(Trimethylsilyl)-1-
propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile
synthetic building block, 1-(Trimethylsilyl)-1-propyne. The following sections detail its
characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, offering a comprehensive resource for its identification and characterization in various
research and development applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(Trimethylsilyl)-1-propyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-(Trimethylsilyl)-1-propyne

Chemical Shift (5)

Multiplicity Integration Assignment
Ppm
~1.87 Singlet 3H CHs
~0.14 Singlet 9H Si(CHs)s
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Table 2: 13C NMR Spectroscopic Data for 1-(Trimethylsilyl)-1-propyne

Chemical Shift (8) ppm

Assighment

~89.0 =C-Si
~84.0 =C-CHs
~4.0 CHs
~0.0 Si(CHs)s

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-(Trimethylsilyl)-1-propyne

Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
~2960 Strong C-H Stretch -CHs

~2170 Strong C=C Stretch Alkyne

~1250 Strong Si-C Stretch Trimethylsilyl

~840 Strong Si-C Stretch Trimethylsilyl

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization Mass Spectrum of 1-(Trimethylsilyl)-1-

propyne

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Putative Fragment
m/z

112 ~10 [M]* (Molecular lon)
97 100 [M-CHs]*

73 ~15 [Si(CH3)s3]*
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-(Trimethylsilyl)-1-propyne (approximately 5-10 mg) is
prepared in deuterated chloroform (CDClIs, ~0.7 mL) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

H NMR Spectroscopy:
o Instrument: A 400 MHz NMR spectrometer.
o Pulse Program: A standard single-pulse experiment (zg30).

o Acquisition Parameters:

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 1 second

Number of Scans: 16

o Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline
corrected. Chemical shifts are referenced to the TMS signal.

13C NMR Spectroscopy:

o Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz *H frequency).
o Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

o Acquisition Parameters:

= Spectral Width: 240 ppm
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= Acquisition Time: 1.5 seconds
» Relaxation Delay: 2 seconds

= Number of Scans: 1024

o Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and
baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 1-(Trimethylsilyl)-1-propyne is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is recorded.

[¢]

The sample spectrum is then acquired over the range of 4000-400 cm™1,

Resolution: 4 cm—!

[e]

Number of Scans: 32

[e]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of 1-(Trimethylsilyl)-1-propyne in a volatile solvent
(e.g., dichloromethane) is introduced into the mass spectrometer via a gas chromatograph
(GC) or a direct insertion probe.

« lonization: Electron lonization (EI) is employed.

o Electron Energy: 70 eV
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o Source Temperature: 200 °C

e Mass Analysis: A quadrupole mass analyzer scans a mass range of m/z 10-200.

» Data Acquisition: The detector records the abundance of ions at each m/z value, generating
the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-(Trimethylsilyl)-1-propyne.
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Caption: General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic data for 1-(Trimethylsilyl)-1-propyne
(NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132021#spectroscopic-data-for-1-trimethylsilyl-1-
propyne-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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